molecular formula C8H21NO4S B12661993 Di-sec-butylammonium hydrogen sulphate CAS No. 94158-38-0

Di-sec-butylammonium hydrogen sulphate

Cat. No.: B12661993
CAS No.: 94158-38-0
M. Wt: 227.32 g/mol
InChI Key: MAAGHPOMZBPTDF-UHFFFAOYSA-N
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Description

Di-sec-butylammonium hydrogen sulphate is an organic compound with the molecular formula C8H21NO4S. It is a salt formed by the reaction of di-sec-butylamine with sulfuric acid. This compound is known for its unique properties and applications in various fields, including chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-sec-butylammonium hydrogen sulphate can be synthesized through the reaction of di-sec-butylamine with sulfuric acid. The reaction typically involves the slow addition of sulfuric acid to di-sec-butylamine under controlled temperature conditions to prevent excessive heat generation. The reaction is exothermic and should be carried out with proper cooling to maintain the desired temperature.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors equipped with cooling systems. The reactants are mixed in stoichiometric amounts, and the reaction is monitored to ensure complete conversion. The product is then purified through crystallization or other suitable methods to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Di-sec-butylammonium hydrogen sulphate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfonic acids.

    Reduction: It can be reduced to form amines and other related compounds.

    Substitution: It can participate in substitution reactions where the hydrogen sulfate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Sulfonic acids and related compounds.

    Reduction: Amines and other reduced products.

    Substitution: Compounds with different functional groups replacing the hydrogen sulfate group.

Scientific Research Applications

Di-sec-butylammonium hydrogen sulphate has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of di-sec-butylammonium hydrogen sulphate involves its interaction with molecular targets through hydrogen bonding and ionic interactions. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical processes. The specific pathways involved depend on the nature of the reactions and the conditions under which they are carried out.

Comparison with Similar Compounds

  • Di-sec-butylammonium chloride
  • Di-sec-butylammonium nitrate
  • Di-sec-butylammonium phosphate

Comparison: Di-sec-butylammonium hydrogen sulphate is unique due to its specific hydrogen sulfate group, which imparts distinct chemical properties compared to other similar compounds. For instance, the hydrogen sulfate group can participate in unique hydrogen bonding interactions, making it useful in specific applications where other similar compounds may not be as effective.

Properties

CAS No.

94158-38-0

Molecular Formula

C8H21NO4S

Molecular Weight

227.32 g/mol

IUPAC Name

di(butan-2-yl)azanium;hydrogen sulfate

InChI

InChI=1S/C8H19N.H2O4S/c1-5-7(3)9-8(4)6-2;1-5(2,3)4/h7-9H,5-6H2,1-4H3;(H2,1,2,3,4)

InChI Key

MAAGHPOMZBPTDF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)[NH2+]C(C)CC.OS(=O)(=O)[O-]

Origin of Product

United States

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